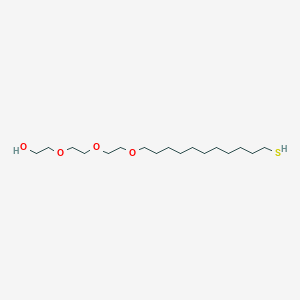

1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL

Übersicht

Beschreibung

1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL is a chemical compound with the molecular formula C17H36O4S . It is also known by other names such as Thiol-C9-PEG4 and 2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethanol . The molecular weight of this compound is 336.5 g/mol .

Physical And Chemical Properties Analysis

The compound has a density of 0.995 g/mL at 25 °C . Its refractive index is 1.476 (n 20/D) . The compound has a flash point of >110 °C . It is slightly soluble in Chloroform, DMSO, Ethyl Acetate, and Methanol . The compound is air sensitive .Wissenschaftliche Forschungsanwendungen

Vaccine Development

This compound has been utilized in the creation of virus-like particles (VLPs) which are instrumental in vaccine development. VLPs mimic the structure of viruses and can trigger an immune response without causing disease. The ease of coupling this compound with peptides on the surface of VLPs makes it a valuable tool for presenting foreign epitopes to the immune system .

Nanomaterial Packaging

The compound’s structural properties facilitate the packaging of nanomaterials within VLPs. This application is crucial for the transport and delivery of nanoscale materials, which can be used in a variety of fields, including medicine and electronics .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of the compound “1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-OL” is gold surfaces . This compound is a long-chain alkanethiol, which is known for its ability to form self-assembled monolayers (SAMs) on gold surfaces . These SAMs can be used to control surface functionality, enabling the exploration of various interactions, such as protein recognition .

Mode of Action

The compound interacts with its target (gold surfaces) through a process known as self-assembly . This involves the spontaneous organization of individual components into an ordered structure without human intervention. In this case, the compound forms a monolayer on the gold surface, which can be used to control surface functionality .

Biochemical Pathways

The formation of sams on gold surfaces can influence a variety of biochemical interactions, such as protein recognition . This could potentially affect various biochemical pathways, depending on the specific proteins involved.

Pharmacokinetics

Given its use in forming sams on gold surfaces, it’s likely that its bioavailability is primarily determined by its ability to self-assemble and form stable structures on these surfaces .

Result of Action

The primary result of the compound’s action is the formation of SAMs on gold surfaces . These monolayers can be used to control surface functionality, enabling the exploration of various interactions, such as protein recognition . This could potentially lead to a variety of molecular and cellular effects, depending on the specific proteins and cells involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the SAMs it forms on gold surfaces could be affected by factors such as temperature, pH, and the presence of other chemicals . .

Eigenschaften

IUPAC Name |

2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O4S/c18-10-12-20-14-16-21-15-13-19-11-8-6-4-2-1-3-5-7-9-17-22/h18,22H,1-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASSFROSROBIBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCOCCOCCOCCO)CCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404656 | |

| Record name | 2-(2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130727-41-2 | |

| Record name | 2-(2-{2-[(11-Sulfanylundecyl)oxy]ethoxy}ethoxy)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-ol contribute to the effectiveness of Localized Surface Plasmon Resonance (LSPR) biosensors for disease detection?

A1: 1-(9-Mercaptononyl)-3,6,9-trioxaundecan-11-ol (TDT) plays a crucial role in optimizing LSPR biosensors by forming a self-assembled monolayer (SAM) on the sensor surface. [] This SAM acts as a stable platform for antibody immobilization, crucial for capturing target molecules. The study demonstrated that TDT, when combined with heptaoxatricosanoic acid (HSA), influenced the sensor's sensitivity and selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,8-Dioxabicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14891.png)

![(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14892.png)